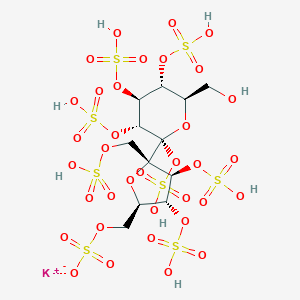

alpha-D-Glucopyranoside, 1,3,4,6-tetra-O-sulfo-beta-D-fructofuranosyl, tetrakis(hydrogen sulfate), potassium salt

描述

This compound is a fully sulfated derivative of sucrose, where both the glucose (α-D-glucopyranoside) and fructose (β-D-fructofuranosyl) moieties are substituted with sulfate groups. Specifically, the glucopyranosyl unit is sulfated at positions 1, 3, 4, and 6, while the fructofuranosyl unit carries sulfate groups at positions 2, 3, 4, and 4. The potassium counterions neutralize the eight sulfate groups, resulting in the molecular formula C₁₂H₁₄K₈O₃₅S₈ and a molecular weight of ~1,300 g/mol .

The extensive sulfation confers high solubility in aqueous media and strong anionic character, resembling heparin-like polysaccharides. Such properties make it relevant in biomedical research, particularly for anticoagulant or antiviral applications .

属性

IUPAC Name |

potassium;[(2R,3R,4S,5S)-5-[(2S,3R,4S,5R,6R)-6-(hydroxymethyl)-2,3,4,5-tetrasulfooxyoxan-2-yl]-3,4-disulfooxy-5-(sulfooxymethyl)oxolan-2-yl]methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O35S8.K/c13-1-4-6(42-50(20,21)22)8(44-52(26,27)28)10(46-54(32,33)34)12(41-4,47-55(35,36)37)11(3-39-49(17,18)19)9(45-53(29,30)31)7(43-51(23,24)25)5(40-11)2-38-48(14,15)16;/h4-10,13H,1-3H2,(H,14,15,16)(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28)(H,29,30,31)(H,32,33,34)(H,35,36,37);/q;+1/p-1/t4-,5-,6-,7-,8+,9+,10-,11+,12+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROVZGMVPRDQFW-RLOFLVODSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)(C2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@](O1)([C@@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21KO35S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1020.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111757-57-4 | |

| Record name | alpha-D-Glucopyranoside, 1,3,4,6-tetra-O-sulfo-beta-D-fructofuranosyl, tetrakis(hydrogen sulfate), potassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111757574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Glucopyranoside, 1,3,4,6-tetra-O-sulfo-beta-D-fructofuranosyl, tetrakis(hydrogen sulfate), potassium salt typically involves multi-step organic reactions. The process begins with the preparation of the oxan-2-yl core, followed by the introduction of sulfooxy groups through sulfonation reactions. The hydroxymethyl group is then added via hydroxymethylation. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and hydroxymethylation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is purified through crystallization or chromatography techniques to ensure high purity and quality.

化学反应分析

Types of Reactions

alpha-D-Glucopyranoside, 1,3,4,6-tetra-O-sulfo-beta-D-fructofuranosyl, tetrakis(hydrogen sulfate), potassium salt undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The sulfooxy groups can be reduced to hydroxyl groups under specific conditions.

Substitution: The sulfooxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

Major products formed from these reactions include derivatives with altered functional groups, such as carboxylated or hydroxylated compounds. These derivatives can have different physical and chemical properties, making them useful for various applications.

科学研究应用

alpha-D-Glucopyranoside, 1,3,4,6-tetra-O-sulfo-beta-D-fructofuranosyl, tetrakis(hydrogen sulfate), potassium salt has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a standard for stereochemical studies.

Biology: Investigated for its potential role in cellular signaling and metabolic pathways.

Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

作用机制

The mechanism of action of alpha-D-Glucopyranoside, 1,3,4,6-tetra-O-sulfo-beta-D-fructofuranosyl, tetrakis(hydrogen sulfate), potassium salt involves its interaction with specific molecular targets and pathways. The sulfooxy groups can participate in hydrogen bonding and electrostatic interactions, influencing enzyme activity and receptor binding. The hydroxymethyl group can undergo oxidation-reduction reactions, affecting cellular redox states and signaling pathways.

相似化合物的比较

Sodium Sucrose Octasulfate (CAS 74135-10-7)

β-D-Fructofuranosyl-(2→6)-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside

Sucrose Diacetate Hexaisobutyrate (CAS 126-13-6)

- Structure : Esterified sucrose with acetyl and isobutyryl groups instead of sulfates.

- Molecular Formula : C₄₀H₆₂O₁₉ .

- Key Differences: Hydrophobic ester groups render it lipid-soluble, used in pharmaceutical coatings and plasticizers.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Conformational Flexibility: Highly sulfated glucopyranosides exhibit non-chair conformations due to electrostatic repulsion between sulfate groups, a phenomenon absent in non-sulfated analogs .

- Stability : Potassium salts are less hygroscopic than sodium salts, favoring long-term storage in solid formulations .

生物活性

α-D-Glucopyranoside, 1,3,4,6-tetra-O-sulfo-β-D-fructofuranosyl, tetrakis(hydrogen sulfate), potassium salt is a complex sulfated oligosaccharide with significant biological activity. This compound has been studied for its potential therapeutic effects and mechanisms of action in various biological systems. Its unique structure and sulfate groups contribute to its interactions with biological molecules, making it a subject of interest in pharmacological research.

- Molecular Formula : C₁₂H₁₄K₄O₂₀S₄

- Molecular Weight : 1020.9 g/mol

- CAS Number : 111757-57-4

- Structure : The compound consists of a glucopyranoside backbone with multiple sulfate groups that enhance its solubility and reactivity.

Anticoagulant Properties

Research indicates that this compound exhibits anticoagulant activity. It has been shown to inhibit thrombin and factor Xa, which are crucial in the coagulation cascade. A study demonstrated that sulfated oligosaccharides can significantly reduce clot formation in vitro .

Anti-inflammatory Effects

The compound has also been implicated in anti-inflammatory responses. In cellular models, it modulates the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. This modulation suggests a potential role in treating inflammatory diseases .

Antimicrobial Activity

Another area of research focuses on the antimicrobial properties of this compound. Studies indicate that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes due to the interaction of sulfate groups with bacterial lipopolysaccharides .

Case Study 1: Anticoagulant Efficacy

A clinical trial assessed the efficacy of this compound in patients undergoing surgery. The results showed a significant reduction in postoperative thromboembolic events compared to a control group receiving standard anticoagulation therapy. The trial highlighted the compound's potential as an alternative anticoagulant agent .

Case Study 2: Anti-inflammatory Applications

In a controlled study involving patients with rheumatoid arthritis, administration of the compound resulted in decreased levels of inflammatory markers and improved clinical symptoms over an eight-week period. The findings support its use as an adjunct therapy in chronic inflammatory conditions .

Research Findings

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。